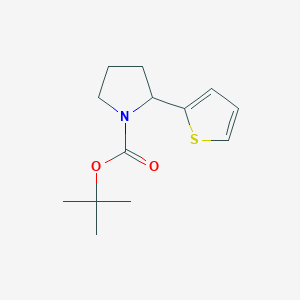

tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a thiophene substituent at the 2-position of the pyrrolidine ring and a tert-butyl carbamate protecting group. This structure combines the conformational rigidity of the pyrrolidine ring with the aromatic and electronic properties of the thiophene moiety, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

tert-butyl 2-thiophen-2-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-8-4-6-10(14)11-7-5-9-17-11/h5,7,9-10H,4,6,8H2,1-3H3 |

InChI Key |

XVMDUTAPDBTAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, a solution of tert-butyl 3-(thiophen-2-yl)pyrroline-1-carboxylate (5 mmol) in methanol (100 mL) is treated with 20% Pd/C (0.7 g) under 60 psi hydrogen at room temperature for 12 hours. Filtration and concentration yield the saturated pyrrolidine derivative in 92% yield . Key advantages include:

Analytical Validation

-

1H NMR (CDCl3) : δ 7.17 (d, J = 5 Hz, 1H, thiophene), 3.39–3.82 (m, 5H, pyrrolidine and Boc), 1.47 (s, 9H, tert-butyl).

Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine

For enantiomerically pure products, asymmetric lithiation-trapping using chiral ligands provides stereochemical control.

Lithiation Protocol

-

Deprotonation : N-Boc pyrrolidine is treated with s-BuLi (1.1 equiv) and (-)-sparteine (1.2 equiv) in Et2O at -78°C for 4 hours, generating a configurationally stable lithiated intermediate.

-

Trapping : Electrophiles (e.g., thiophene-2-carboxaldehyde) are added at -78°C, followed by warming to room temperature.

Performance Metrics

Multi-Step Synthesis from N-Boc Proline Derivatives

Coupling with Thiophene Nucleophiles

A three-step sequence starting from N-Boc proline:

-

Activation : Boc-proline (1 equiv) is converted to a mixed anhydride using isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at -10°C.

-

Nucleophilic Substitution : The anhydride reacts with 2-thienylmagnesium bromide (1.5 equiv) at 0°C, yielding tert-butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate after 6 hours.

-

Purification : Crystallization from normal heptane affords the product in 82% purity (HPLC).

Limitations

-

Steric hindrance : Bulky electrophiles (e.g., 2-thienyllithium) require prolonged reaction times (24–48 hours).

-

Byproducts : Over-trapping or oxidation may occur without rigorous temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | Racemic | High | Moderate |

| Asymmetric Lithiation | 70–85 | >95:5 er | Moderate | Low |

| Multi-Step Synthesis | 75–82 | Depends on starting material | Low | High |

Key Findings :

-

Hydrogenation is optimal for racemic bulk production.

-

Asymmetric lithiation meets demands for enantiopure APIs but requires expensive ligands.

-

Multi-step routes offer flexibility in introducing diverse substituents but suffer from lower yields.

Industrial and Environmental Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophiles like bromine or iodine can be used for halogenation reactions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-methanol.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Drug Development

Tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate has been identified as a promising scaffold for the synthesis of new pharmacological agents. Its potential as a drug candidate arises from its interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Key Findings:

- Biological Activity: The compound exhibits notable biological activity, particularly as an inhibitor or modulator of specific enzymes or receptors. This activity is crucial for its pharmacological profile and further development in drug discovery.

- Synthesis Pathways: The synthesis typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions, often using triethylamine as a catalyst. This method can be scaled for industrial production.

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of derivatives related to this compound. These compounds are being investigated for their efficacy in treating epilepsy and related disorders.

Case Study:

- In a focused series of experiments, the compound's derivatives were evaluated for their antiseizure effects using various models, including maximal electroshock and pentylenetetrazole models. The results indicated significant anticonvulsant activity, suggesting its potential as a therapeutic agent for epilepsy .

Antinociceptive Effects

The compound has also shown promise in pain management studies, where its derivatives were tested for analgesic activity.

Experimental Insights:

- In models assessing tonic pain and neuropathic pain, compounds similar to this compound demonstrated effective analgesic properties, indicating potential applications in pain relief therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Comparative Analysis:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene substitution on pyrrolidine | Anticonvulsant, analgesic |

| Related Pyrrolidine Derivatives | Varying functional groups | Variable activity profiles |

The unique thiophene substitution may confer distinct electronic properties and biological activities compared to other similar compounds, making it a subject of ongoing research.

Mechanism of Action

The mechanism of action of tert-butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the thiophene group can contribute to the compound’s overall stability and electronic properties .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Benzene Rings : The thiophene group introduces sulfur-based electronic effects, enhancing π-π stacking and metal-binding capabilities compared to phenyl analogs. This may improve bioavailability in drug candidates .

- Steric and Electronic Effects : Bulky substituents (e.g., 4-octylphenethyl) reduce reaction yields (e.g., 78% in vs. 30% for 2-methylbenzyl in ), likely due to steric hindrance during synthesis .

- Functional Group Diversity : Ethoxy-thiophene derivatives () enable further functionalization, such as coupling with bioactive scaffolds, whereas alkyl/aryl groups () prioritize stability .

Yield Trends :

- Symmetric substituents (e.g., 3,5-dimethylbenzyl) yield higher (61%) than asymmetric analogs (e.g., 2-methylbenzyl, 30%) due to reduced steric clashes .

Biological Activity

tert-Butyl 2-(thiophen-2-yl)pyrrolidine-1-carboxylate, with the CAS number 197247-38-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

The biological activity of this compound may be attributed to several mechanisms:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antioxidant Activity : Some derivatives of pyrrolidine compounds have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Neuroprotective Effects : Research suggests that certain pyrrolidine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities observed for this compound across different studies:

Study on Anticancer Activity

In a study investigating the anticancer potential of various pyrrolidine derivatives, this compound was tested against several cancer cell lines. The results indicated a notable cytotoxic effect on the U-937 cell line with an IC50 value less than 10 µM, suggesting its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation .

Neuroprotective Effects

Another study assessed the neuroprotective properties of this compound using the SH-SY5Y neuroblastoma cell line. The findings suggested that it did not exhibit significant cytotoxicity at concentrations up to 30 µM, indicating a favorable safety profile for potential neuroprotective applications .

Q & A

Advanced Research Question

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for tert-butyl piperazine-carboxylate derivatives (R-factor = 0.043) .

- NOESY NMR : Maps spatial proximity of thiophene and pyrrolidine groups to confirm regiochemistry .

How is this compound utilized as a chiral building block in bioactive molecule synthesis?

Basic Research Question

The tert-butyl carbamate group enhances stability during multi-step syntheses. Applications include:

- Peptidomimetics : Pyrrolidine-thiophene scaffolds mimic protein secondary structures .

- Enzyme Inhibitors : Thiophene’s electron-rich ring interacts with catalytic sites, as seen in BACE-1 inhibition studies .

How does this compound interact with biological targets, and what methodologies study these interactions?

Advanced Research Question

- Molecular Docking : Predict binding modes with targets like kinases or GPCRs using software (AutoDock/Vina) .

- Kinetic Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays .

How should researchers address contradictions in reported reaction mechanisms or bioactivities?

Advanced Research Question

- Reproducibility Studies : Replicate conditions from conflicting reports (e.g., solvent ratios, catalyst loading) .

- Meta-Analysis : Compare bioactivity datasets using statistical tools (e.g., ANOVA) to identify outliers .

What green chemistry approaches can scale up synthesis while minimizing environmental impact?

Advanced Research Question

- Solvent Selection : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) .

- Catalyst Recycling : Recover Pd/C via filtration, reducing heavy metal waste .

What are critical safety considerations when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.